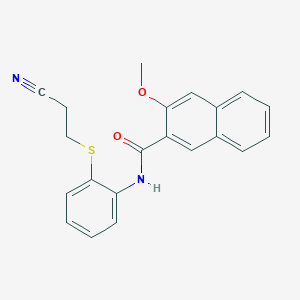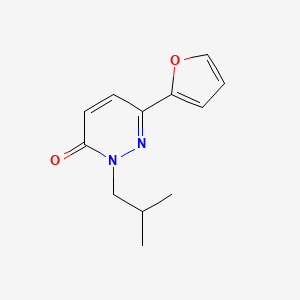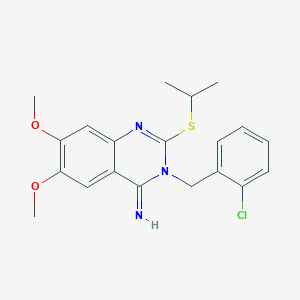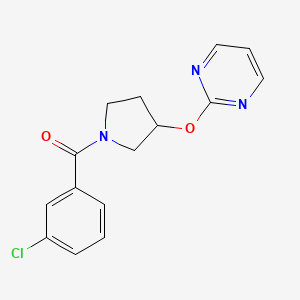
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(thiophen-2-yl)urea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar urea derivatives. For instance, paper discusses a series of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which are evaluated for their antiacetylcholinesterase activity. This suggests that urea derivatives can be designed with specific pharmacophoric moieties to target certain biological activities.
Synthesis Analysis
The synthesis of urea derivatives is not explicitly detailed for the compound . However, paper describes the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which involves optimizing the spacer length between pharmacophoric units. This indicates that the synthesis of similar compounds, such as "this compound," would likely involve careful consideration of the spacer and substituents to achieve the desired biological activity.
Molecular Structure Analysis
While the molecular structure of "this compound" is not analyzed in the provided papers, paper does mention the importance of the molecular structure in the activity of urea derivatives. The optimal chain length and the presence of specific groups, such as the benzyl or cyclohexyl group, are crucial for the interaction with enzyme hydrophobic binding sites. This suggests that the molecular structure of the compound would also be critical for its function and interactions.
Chemical Reactions Analysis
Paper discusses the cyclization of 1-(4,4-diethoxybutyl)-3-aryl(thio)ureas to form 2-arylpyrrolidines and 2,3´-bipyrrole derivatives. This indicates that urea derivatives can undergo intramolecular cyclization and dimerization under certain conditions, such as the presence of an acid catalyst. This information could be relevant when considering the chemical reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, paper describes a method for the gas chromatographic estimation of a compound after derivatization to a more volatile form. This suggests that similar analytical techniques could be applied to study the physical and chemical properties of urea derivatives, including their extraction, derivatization, and chromatographic behavior.
科学的研究の応用
Enzyme Inhibition
Urea derivatives have been extensively explored for their potential as enzyme inhibitors. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, indicating that these compounds could serve as a basis for developing treatments for conditions such as Alzheimer's disease (J. Vidaluc et al., 1995). Additionally, trisubstituted phenyl urea derivatives have been investigated as neuropeptide Y5 receptor antagonists, showcasing the therapeutic potential of urea derivatives in managing obesity and related metabolic disorders (C. Fotsch et al., 2001).
Biosensing Applications
Urea-based compounds have also found applications in biosensing. A novel hydrogel-based biosensor for the detection of urea demonstrates the versatility of urea derivatives in creating sensitive and selective sensors for industrial and biomedical applications. This sensor utilizes the enzyme urease to detect urea through an alkaline pH change, showing promise for non-invasive diagnostics (J. Erfkamp et al., 2019).
Material Science and Corrosion Inhibition
In the realm of material science, urea compounds have been evaluated for their corrosion inhibition properties, particularly for protecting metals in acidic environments. Research indicates that certain urea derivatives can significantly mitigate corrosion in mild steel, suggesting applications in industrial maintenance and preservation (M. Bahrami et al., 2012).
Photodegradation Studies
Studies on the photodegradation and hydrolysis of substituted urea pesticides in water highlight the environmental impact and degradation pathways of urea-based compounds. This research is crucial for understanding the persistence and toxicological profiles of urea-derived agrochemicals in aquatic environments (G. Gatidou et al., 2011).
特性
IUPAC Name |
1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-11(15,5-6-16-2)8-12-10(14)13-9-4-3-7-17-9/h3-4,7,15H,5-6,8H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUXLJTZHPPPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide](/img/structure/B2522548.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate](/img/structure/B2522550.png)

![4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2522555.png)

![N-cyclohexyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2522559.png)

![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2522561.png)
![Ethyl 2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2522563.png)
![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2522564.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2522565.png)
